![molecular formula C20H15F3N2O2S2 B2803490 N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 1020979-99-0](/img/structure/B2803490.png)
N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H15F3N2O2S2 and its molecular weight is 436.47. The purity is usually 95%.
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Biological Activity
N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS Number: 1020979-99-0) is a synthetic compound with potential therapeutic applications. Its unique chemical structure suggests various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on existing research findings, including in vitro and in vivo studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H15F3N2O2S2, with a molecular weight of 436.5 g/mol. The compound features a thiazole ring and a difluorobenzyl moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₅F₃N₂O₂S₂ |
Molecular Weight | 436.5 g/mol |
CAS Number | 1020979-99-0 |
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds similar to this compound. For instance, compounds with thiazole and fluorinated benzyl groups have shown significant inhibitory effects on various cancer cell lines.
-
In Vitro Studies :
- A study reported that similar compounds exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating potent antitumor activity .
- Another study demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways, suggesting that the thiazole moiety is critical for antitumor efficacy .
- In Vivo Studies :
Antimicrobial Activity
The presence of the thiazole ring is associated with antimicrobial properties. Research indicates that thiazole derivatives can exhibit activity against a range of pathogens:
- Bacterial Activity :
- Fungal Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
- Thiazole Ring : Essential for antimicrobial and antitumor activities; modifications can lead to improved potency.
Case Studies
- Case Study 1 : A derivative with a similar structure was tested for its ability to inhibit HDAC (Histone Deacetylase), showing promising results with an IC50 value of 95 nM against HDAC3 .
- Case Study 2 : Another study explored the combination therapy potential of thiazole derivatives with standard chemotherapeutic agents, resulting in synergistic effects that enhanced overall efficacy against resistant cancer cell lines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit potent anticancer properties. For instance, derivatives containing thiazole rings have shown efficacy against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth and proliferation .
Antimicrobial Properties
Compounds structurally related to N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide have demonstrated antimicrobial activity against both bacterial and fungal strains. The thiazole moiety is often linked to enhanced activity against resistant microbial strains, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound has potential as an inhibitor of various enzymes, including monoamine oxidase (MAO). Studies have shown that similar compounds can act as reversible and non-competitive inhibitors, which are crucial in treating neurological disorders by increasing the levels of neurotransmitters such as serotonin and dopamine .
Case Study 1: Anticancer Efficacy
In a study targeting breast cancer cells, derivatives of thiazole showed significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis through the activation of caspases. This suggests that this compound could be further investigated for its anticancer properties.
Case Study 2: Antimicrobial Testing
A series of compounds based on thiazole were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the benzyl group significantly enhanced antibacterial activity. This highlights the potential for this compound in developing new antibiotics.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2S2/c21-13-6-4-12(5-7-13)18(26)11-29-20-25-14(10-28-20)8-19(27)24-9-15-16(22)2-1-3-17(15)23/h1-7,10H,8-9,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFDYFZETLDVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.